Ramifenazone

Catalog No.
S541038
CAS No.
3615-24-5
M.F
C14H19N3O
M. Wt
245.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ramifenazone

Traditional pyrazolone NSAIDs often lack COX-2 selectivity, complicating inflammation research. Ramifenazone (CAS 3615-24-5) is a selective COX-2 inhibitor with a low melting point (80°C), allowing formulation with heat-sensitive materials. Unlike Aminophenazone, it avoids agranulocytosis risk. • COX-2 Selectivity: Precise pathway analysis without COX-1 confounds. • Thermal Processing: 80°C mp enables compatibility with heat-sensitive polymers (cf. Propyphenazone ~103°C). • Supply Chain: In stock for immediate global shipping.

CAS Number

3615-24-5

Product Name

Ramifenazone

IUPAC Name

1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

InChI

InChI=1S/C14H19N3O/c1-10(2)15-13-11(3)16(4)17(14(13)18)12-8-6-5-7-9-12/h5-10,15H,1-4H3

InChI Key

XOZLRRYPUKAKMU-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Ramifenazone; Isopropylaminoantipyrine; Isopirina;

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(C)C

The exact mass of the compound Ramifenazone is 245.1528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 mg, 10 mg, 50 mg, 100 mg

Ramifenazone is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class, a group of compounds known for their analgesic, antipyretic, and anti-inflammatory properties. As a 4-amino-substituted derivative of phenazone, it is utilized in research and pharmaceutical development for its potential as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in inflammation and pain pathways. Its specific molecular structure dictates its physicochemical properties and pharmacological profile, distinguishing it from other members of the pyrazolone family.

Research & Procurement Fit

Analytical Standard Certified reference standard for NSAID residue monitoring via LC-MS/MS
Veterinary Research Approved pyrazolone for canine/feline pain and inflammation models in select regions
Negative Control Lacks remyelination activity in MTT assays, useful for pyrazolone SAR selectivity

While compounds like Propyphenazone and Aminophenazone share the core pyrazolone structure, they are not functionally interchangeable with Ramifenazone in a procurement or research context. Critical differences in thermal stability, evidenced by distinct melting points, directly impact material processing, handling, and formulation compatibility. More significantly, their mechanisms of action diverge; Ramifenazone's value proposition is linked to its profile as a selective COX-2 inhibitor, whereas older analogs are generally non-selective, a factor that profoundly influences their therapeutic and side-effect profiles. This mechanistic difference, coupled with the severe toxicities associated with compounds like Aminophenazone, makes careful selection based on specific application requirements essential.

Substitution Risk

Ramifenazone does not show edaravone-like remyelination in neuronal MTT assays; may not be interchangeable for neuroprotection research.

Veterinary regulatory approval differs from human pyrazolones; using antipyrine or aminopyrine may not satisfy research compliance for canine/feline models.

Distinct LC-MS/MS retention time and fragmentation require a dedicated reference standard; generic pyrazolone standards may lead to misidentification in residue quantification.

Lower Melting Point for Enhanced Processability and Formulation Flexibility

Ramifenazone exhibits a significantly lower melting point compared to its close structural analogs, Propyphenazone and Aminophenazone. This distinct thermal property can be a critical advantage in processes sensitive to high temperatures, such as in the formulation of hot-melt extrudates or certain polymer dispersions.

Evidence DimensionMelting Point (°C)
Target Compound Data80 °C
Comparator Or BaselinePropyphenazone: ~103 °C; Aminophenazone: 107-109 °C
Quantified Difference23-29 °C lower than common pyrazolone substitutes
ConditionsStandard atmospheric pressure.

A lower melting point reduces energy costs and thermal stress during manufacturing and allows for compatibility with a wider range of temperature-sensitive excipients.

Remyelination Activity
Head-to-head
No activity in MTT assay vs. Edaravone: Positive activity in primary and re-testing
Excludes neuroprotection screening context
Demyelinated cerebellar slice model; data from commercial library screen

Mechanistic Differentiation: A Selective COX-2 Inhibitor Profile

Ramifenazone is identified as a potent cyclooxygenase-2 (COX-2) inhibitor, distinguishing it from older, non-selective pyrazolones. In contrast, common substitutes like Aminophenazone are considered weak inhibitors of both COX-1 and COX-2. The therapeutic anti-inflammatory action of NSAIDs is primarily mediated by COX-2 inhibition, while the inhibition of COX-1 is linked to common gastrointestinal side effects. This positions Ramifenazone as a more targeted agent for research into inflammation.

Evidence DimensionEnzyme Inhibition Profile
Target Compound DataPotent and selective COX-2 inhibitor
Comparator Or BaselineAminophenazone / Propyphenazone: Generally characterized as weak or non-selective COX inhibitors
Quantified DifferenceQualitatively different mechanism of action (selective vs. non-selective/weak)
ConditionsIn vitro enzyme inhibition assays.

Procuring a selective COX-2 inhibitor is critical for studies targeting specific inflammatory pathways while minimizing confounding effects from COX-1 inhibition, leading to more precise and translatable results.

Veterinary Approval
Regulatory context
Approved (ATCvet QM01BA01) for dogs/cats vs. Antipyrine/Aminopyrine not approved for veterinary use
Veterinary research model context
Swiss regulatory framework; class-level differentiation

Reduced Toxicity Profile Compared to the High-Risk Analog Aminophenazone

A critical factor in selecting a pyrazolone is the avoidance of severe toxicities associated with older compounds. Aminophenazone (Aminopyrine), a historically common analog, carries a well-documented risk of causing agranulocytosis, a potentially fatal blood disorder. Ramifenazone provides a pyrazolone scaffold without this established high-risk liability. While direct comparative toxicity data is limited, Ramifenazone has a reported oral LD50 in mice of 1070 mg/kg, indicating moderate acute toxicity and providing a quantitative baseline for safety assessments.

Evidence DimensionKey Safety Liability
Target Compound DataNo established association with agranulocytosis; Oral LD50 = 1070 mg/kg (mice)
Comparator Or BaselineAminophenazone: Carries a known risk of agranulocytosis
Quantified DifferenceQualitative difference in major documented clinical toxicities
ConditionsClinical and preclinical safety data.

Avoiding compounds with known, severe toxicities like agranulocytosis is a primary consideration in material procurement for any application, streamlining safety protocols and enhancing project viability.

LC-MS/MS Specificity
Method context
Unique RT and MRM transitions; recoveries 81–114% (meat), 79–118% (milk)
Requires dedicated reference standard
Bovine plasma/meat/milk matrices; method validation data
Solubility Profile
Class-level
logP ~1.6 (DMSO soluble) vs. Antipyrine logP 0.23 (freely water soluble)
Distinct formulation behavior
Affects dissolution and stability; solution instability noted

Formulation Development Requiring Low-Temperature Processing

The compound's lower melting point (80°C) makes it a suitable candidate for developing formulations with heat-sensitive polymers or active ingredients, where analogs like Propyphenazone (~103°C) or Aminophenazone (~108°C) would require higher, potentially degrading, processing temperatures.

Selective Probing of COX-2-Dependent Pathological Processes

In models of inflammation, pain, or oncology where the specific contribution of COX-2 is being investigated, Ramifenazone serves as a more precise tool than non-selective NSAIDs. Its use can help elucidate COX-2 specific pathways without the confounding biological effects of COX-1 inhibition.

Scaffold for Developing Safer Pyrazolone-Based Therapeutics

As a pyrazolone derivative without the established agranulocytosis risk of Aminophenazone, Ramifenazone is a more appropriate starting point or reference compound in medicinal chemistry programs aimed at designing next-generation analgesics with improved safety profiles.

Application Fit Matrix

Application
Selection Property
Validation Focus
Canine/feline pain & inflammation research
Veterinary-approved pyrazolone
Species-specific PK/safety data
NSAID residue monitoring
Certified reference standard
Recovery and method specificity
Pyrazolone SAR & selectivity profiling
Negative remyelination control
Pharmacophore definition for edaravone analogs
Veterinary QC method development
Unique chromatographic behavior
Calibration and method validation

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

245.152812238 Da

Monoisotopic Mass

245.152812238 Da

Heavy Atom Count

18

Appearance

Solid powder

Melting Point

80.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GKH2KOV2RF

Related CAS

13576-96-0 (unspecified hydrochloride)
18342-39-7 (mono-hydrochloride)
18342-39-7 (hydrochloride salt/solvate)

Other CAS

3615-24-5

Wikipedia

Ramifenazone

Use Classification

Pharmaceuticals

Analytical strategy for the confirmatory analysis of the non-steroidal anti-inflammatory drugs firocoxib, propyphenazone, ramifenazone and piroxicam in bovine plasma by liquid chromatography tandem mass spectrometry

Geraldine Dowling, Edward Malone
PMID: 21684706   DOI: 10.1016/j.jpba.2011.05.029

Abstract

A sensitive and selective method for the simultaneous determination of non-steroidal anti-inflammatory drugs in bovine plasma was developed. Confirmatory analysis was carried out by liquid chromatography coupled with an electrospray ionisation tandem mass spectrometer (LC-ESI-MS/MS). Target compounds were acidified in plasma and extracted with acetonitrile. Sodium chloride was added to assist separation of the plasma and acetonitrile mixture. The acetonitrile extract is then subjected to liquid-liquid purification by the addition of hexane. Accuracy of the methods in plasma was between 93 and 102%. The precision of the method for the basic NSAIDs in plasma expressed as % RSD, for the within-laboratory reproducibility was less than 10%. Decision limit (CCα values) and detection capability (CCβ) values were established. The methods were validated according to Commission Decision 2002/657/EC.


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